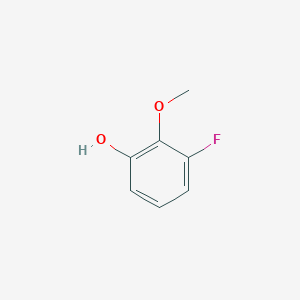

3-Fluoro-2-methoxyphenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDOFQQYNZCQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540816 | |

| Record name | 3-Fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96994-70-6 | |

| Record name | 3-Fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3-Fluoro-2-methoxyphenol (CAS 96994-70-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-methoxyphenol (CAS No. 96994-70-6), a key fluorinated aromatic building block in contemporary medicinal chemistry. This document delves into its chemical and physical properties, outlines a plausible synthetic pathway, and discusses its reactivity and stability. Furthermore, it details established analytical methodologies for its characterization and explores its significant role as a crucial intermediate in the synthesis of complex pharmaceutical agents, including its identity as a known impurity in the production of Elagolix. Safety protocols for handling, storage, and disposal are also rigorously addressed to ensure safe laboratory practices. This guide is intended to be an essential resource for researchers and professionals engaged in drug discovery and development, providing both foundational knowledge and practical insights.

Introduction: The Strategic Importance of Fluorinated Phenols in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] Fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.

3-Fluoro-2-methoxyphenol, a substituted guaiacol derivative, is a prime example of a fluorinated building block that has gained prominence in the synthesis of complex pharmaceutical compounds. Its structure combines the electronic effects of a fluoro group with the steric and electronic influence of a methoxy group on a phenolic ring, providing a versatile scaffold for the construction of novel therapeutics. This guide will provide an in-depth exploration of this valuable synthetic intermediate.

Physicochemical Properties

| Property | Value/Information | Source/Basis |

| CAS Number | 96994-70-6 | [2][3] |

| Molecular Formula | C₇H₇FO₂ | [3] |

| Molecular Weight | 142.13 g/mol | [3] |

| Synonyms | 2-fluoro-6-hydroxyanisole, Phenol, 3-fluoro-2-methoxy-, Elagolix Impurity 79 | [4] |

| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Inferred from related compounds |

| Boiling Point | Not definitively reported; estimated to be in the range of 190-210 °C | Based on analogous methoxyphenols |

| Melting Point | Not definitively reported | - |

| Solubility | Expected to be slightly soluble in water, and soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | Inferred from structural similarity to other phenols and anisoles. |

| pKa | Estimated to be around 9-10 | The electron-withdrawing fluorine atom would likely decrease the pKa relative to guaiacol (2-methoxyphenol). |

Synthesis and Manufacturing

While a specific, detailed industrial synthesis of 3-Fluoro-2-methoxyphenol is not widely published, a plausible synthetic route can be constructed based on established organometallic and fluorination chemistries, particularly in the context of its use as an intermediate for pharmaceuticals like Elagolix. The synthesis of the related compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, from 2-chloro-6-fluoroanisole provides a strong precedent.

A likely synthetic pathway would involve the ortho-lithiation of a suitable precursor followed by quenching with an oxygen source, or a multi-step sequence involving diazotization and hydrolysis. A potential route starting from 3-fluoroaniline is outlined below.

Figure 1: Plausible synthetic route to 3-Fluoro-2-methoxyphenol.

Experimental Protocol: Illustrative Synthesis of 3-Fluorophenol from 3-Fluoroaniline

This protocol is based on a general method for the diazotization of anilines and is provided for illustrative purposes.[5]

-

Diazotization: 3-Fluoroaniline is added to a solution of sulfuric acid in water at a low temperature (typically 0-5 °C). A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to form the diazonium salt.

-

Hydrolysis: The solution of the diazonium salt is then slowly added to a hot aqueous solution of sulfuric acid. The diazonium group is hydrolyzed to a hydroxyl group, and upon cooling, 3-fluorophenol can be extracted with an organic solvent.

-

Purification: The crude 3-fluorophenol is then purified by distillation or chromatography.

Further functionalization to introduce the methoxy group at the 2-position would require subsequent nitration, reduction, another diazotization/hydrolysis sequence, and finally methylation.

Chemical Reactivity and Stability

The reactivity of 3-Fluoro-2-methoxyphenol is governed by the interplay of its three functional groups: the phenolic hydroxyl, the methoxy group, and the fluorine atom.

-

Phenolic Hydroxyl Group: This group is acidic and will react with bases to form a phenoxide. It is also a key site for derivatization, such as etherification or esterification. The hydroxyl group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the para position.

-

Methoxy Group: The methoxy group is a strong electron-donating group through resonance, further activating the aromatic ring to electrophilic attack.

-

Fluoro Group: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the phenolic proton and the nucleophilicity of the aromatic ring.

Stability:

-

Light and Air Sensitivity: Like many phenols, 3-Fluoro-2-methoxyphenol may be sensitive to light and air, potentially leading to oxidation and discoloration over time. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a light-resistant container.

-

Thermal Stability: The compound is expected to be thermally stable under normal laboratory conditions.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and acid chlorides are materials to be avoided when handling or storing this compound.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for verifying the identity and purity of 3-Fluoro-2-methoxyphenol. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenols, derivatization is often employed to improve chromatographic performance and reduce peak tailing.

Illustrative GC-MS Protocol for Phenolic Compounds:

-

Derivatization (Optional but Recommended): The phenolic hydroxyl group can be derivatized to a less polar and more volatile group, such as a trimethylsilyl (TMS) ether or a pentafluorobenzyl (PFB) ether.[6]

-

GC Conditions:

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is typically used.

-

Injector: Splitless injection is preferred for trace analysis.

-

Oven Program: A temperature gradient program is used to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280-300 °C).[7]

-

Carrier Gas: Helium is the most common carrier gas.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Detection: The mass spectrometer can be operated in full scan mode to obtain a complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Expected Mass Spectrum Fragmentation: The mass spectrum of 3-Fluoro-2-methoxyphenol is expected to show a prominent molecular ion peak (M⁺) at m/z 142. Common fragmentation patterns for phenols include the loss of a hydrogen atom (M-1), a methyl radical from the methoxy group (M-15), and the loss of CO (M-28).[8]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of aromatic compounds, including phenols.

Illustrative HPLC Protocol:

-

Column: A C18 or C8 column is typically used for the separation of moderately polar compounds. For fluorinated compounds, specialized fluorinated phases can sometimes offer unique selectivity.[9]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is common. The gradient will typically start with a higher proportion of the aqueous phase and increase the proportion of the organic phase over the course of the run.

-

Detection: UV detection is the most common method for aromatic compounds. The detection wavelength should be set to a λmax of the analyte for optimal sensitivity. A diode array detector (DAD) can be used to acquire the full UV spectrum of the peak, aiding in identification.

-

Quantification: Quantification is typically performed using an external standard method with a calibration curve.

Figure 2: General workflow for HPLC analysis.

Applications in Drug Discovery and Development

3-Fluoro-2-methoxyphenol is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic structures that form the core of many drug candidates.

Intermediate in the Synthesis of Elagolix

A significant application of 3-Fluoro-2-methoxyphenol is its role as a precursor to a key intermediate in the synthesis of Elagolix. Elagolix is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist used for the treatment of endometriosis-associated pain.[10]

In the synthesis of Elagolix, a 5-(2-fluoro-3-methoxyphenyl) moiety is incorporated into the uracil core of the molecule.[11] This is typically achieved through a Suzuki coupling reaction between a halogenated uracil derivative and 2-fluoro-3-methoxyphenylboronic acid. 3-Fluoro-2-methoxyphenol is a logical precursor for the synthesis of this boronic acid.

Figure 3: Role of 3-Fluoro-2-methoxyphenol in Elagolix synthesis.

Furthermore, 3-Fluoro-2-methoxyphenol has been identified as "Elagolix Impurity 79," indicating its potential presence as a residual starting material or a degradation product in the manufacturing process of Elagolix.[4] This underscores the importance of robust analytical methods for its detection and quantification in the final drug product.

Scaffold for ROR-gamma-t Modulators

Beyond Elagolix, fluorinated phenols are utilized in the synthesis of compounds targeting the ROR-gamma-t (Retinoic acid receptor-related Orphan Receptor gamma t) pathway.[1] ROR-gamma-t is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. The development of ROR-gamma-t modulators is an active area of research for the treatment of conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. The unique electronic and steric properties of 3-Fluoro-2-methoxyphenol make it an attractive starting point for the design of novel ligands for this important therapeutic target.

Safety, Handling, and Disposal

Proper handling and disposal of 3-Fluoro-2-methoxyphenol are essential to ensure laboratory safety and environmental protection. The following recommendations are based on the known hazards of similar fluorinated and phenolic compounds.

Hazard Identification:

Based on the safety data sheets of analogous compounds, 3-Fluoro-2-methoxyphenol should be considered:

-

Corrosive: May cause severe skin burns and eye damage.[12]

-

Harmful: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Irritant: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

-

Respiratory Protection: All handling should be performed in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors should be used.[13]

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. Store away from incompatible materials such as strong oxidizing agents and bases.[11]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Unused material and its container should be treated as hazardous waste. Do not dispose of down the drain.

Conclusion

3-Fluoro-2-methoxyphenol is a strategically important building block in modern medicinal chemistry, offering a unique combination of electronic and steric properties that are highly valued in the design of novel therapeutics. Its role as a key intermediate in the synthesis of the approved drug Elagolix and its potential for the development of ROR-gamma-t modulators highlight its significance in contemporary drug discovery. This technical guide has provided a comprehensive overview of its properties, synthesis, analysis, and safe handling. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of versatile and well-characterized building blocks like 3-Fluoro-2-methoxyphenol will undoubtedly increase, making a thorough understanding of its chemistry essential for researchers in the field.

References

-

MicroSolv Technology Corporation. (n.d.). Polycyclic Aromatic Hydrocarbons Analyzed with HPLC. Retrieved from [Link]

-

Chauhan, N. (2019). Elagolix Sodium Compositions and Processes. Retrieved from [Link]

-

Dal-Cin, M., et al. (2021). Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study. Pharmaceuticals, 14(10), 1045. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

-

ResearchGate. (2005). Gas Chromatographic Profiling and Screening for Phenols as Isobutoxycarbonyl Derivatives in Aqueous Samples. Retrieved from [Link]

- Google Patents. (2019). WO2019112968A1 - Processes to produce elagolix.

-

ResearchGate. (2006). Modified Analytical Method for Polycyclic Aromatic Hydrocarbons, Using SEC for Sample Preparation and RP-HPLC with Fluorescence Detection. Application to Different Food Samples. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Elagolix Sodium-impurities. Retrieved from [Link]

-

QCS Standards. (n.d.). Elagolix Impurity 79. Retrieved from [Link]

-

2a biotech. (n.d.). 3-FLUORO-2-METHOXYPHENOL. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). NDA 210450 Orig1s000, Clinical Pharmacology and Biopharmaceutics Review(s). Retrieved from [Link]

-

ResearchGate. (2002). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Retrieved from [Link]

-

ACS Publications. (2023). Occurrence, Fate, and Related Health Risks of PFAS in Raw and Produced Drinking Water. Retrieved from [Link]

-

Veeprho. (n.d.). Elagolix N-oxide Impurity. Retrieved from [Link]

-

Minnesota Attorney General. (1998). Environmental Fate and Effects of Sulfonyl Based Fluorochemicals. Retrieved from [Link]

-

PubMed Central. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

European Patent Office. (n.d.). EP2231678B1 - Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

-

PubMed Central. (2012). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.

-

PubMed. (2000). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Retrieved from [Link]

-

PubMed Central. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]

-

Nature. (2020). Contemporary synthetic strategies in organofluorine chemistry. Retrieved from [Link]

-

ITRC. (n.d.). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). US5166350A - Process for the manufacture of fluoran compounds.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). US5786519A - Process for the preparation of a mixture of guaiacol and p-methoxy phenol.

-

Chemistry LibreTexts. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-methoxyphenol. Retrieved from [Link]

-

ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

-

MDPI. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-methoxy-. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Fluoro-2-methoxyphenol | 96994-70-6 [chemicalbook.com]

- 3. cyclicpharma.com [cyclicpharma.com]

- 4. Buy Elagolix Impurity 79 | CAS 96994-70-6 | QCS Standards [qcsrm.com]

- 5. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]

- 6. dioxin20xx.org [dioxin20xx.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. whitman.edu [whitman.edu]

- 9. Polycyclic Aromatic Hydrocarbons PAH Analyzed with HPLC - AppNote [mtc-usa.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Improved Process For The Preparation Of Elagolix Sodium [quickcompany.in]

- 13. Elagolix Impurity B | 1092070-97-7 | SynZeal [synzeal.com]

3-Fluoro-2-methoxyphenol molecular weight

An In-Depth Technical Guide to 3-Fluoro-2-methoxyphenol (CAS: 96994-70-6) for Advanced Research and Drug Development

Executive Summary

This technical guide provides a comprehensive overview of 3-Fluoro-2-methoxyphenol, a critical fluorinated building block for professionals in drug discovery and organic synthesis. The document begins by defining its fundamental physicochemical properties, centered on its molecular weight of 142.13 g/mol .[1][2] It then delves into the compound's strategic importance in medicinal chemistry, particularly as a precursor for advanced indole-like structures designed to modulate ROR-gamma-t (Retinoid-related orphan receptor gamma t) activity.[3]

The guide details robust, field-proven protocols for quality control analysis using Gas Chromatography-Mass Spectrometry (GC/MS). It further outlines essential safety protocols and handling procedures derived from established standards for similar chemical entities. This document is structured to serve as a practical and authoritative resource for researchers, chemists, and procurement managers, enabling them to understand, safely handle, and effectively utilize 3-Fluoro-2-methoxyphenol in complex synthetic applications.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical characteristics is foundational to its successful application in research and development. 3-Fluoro-2-methoxyphenol is a substituted phenol derivative whose properties are defined by its unique combination of fluoro, methoxy, and hydroxyl functional groups.

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for analytical characterization by mass spectrometry. The molecular formula, C₇H₇FO₂, and the molecular weight of 142.13 g/mol are defining characteristics of this compound.[1][2]

Diagram: Chemical Structure of 3-Fluoro-2-methoxyphenol

Caption: 2D structure of 3-Fluoro-2-methoxyphenol.

Table 1: Key Physicochemical Data for 3-Fluoro-2-methoxyphenol

| Property | Value | Source(s) |

| Molecular Weight | 142.13 g/mol | [1][2] |

| Molecular Formula | C₇H₇FO₂ | [1][2] |

| CAS Number | 96994-70-6 | [1][4] |

| MDL Number | MFCD12756463 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Strategic Importance in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[5] The trifluoromethyl group, and by extension other fluorinated moieties, can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity for its target.[5][6] 3-Fluoro-2-methoxyphenol serves as a prime example of a fluorinated building block, providing a synthetically accessible starting point for more complex molecules.

Its most notable application is in the synthesis of novel therapeutics targeting the ROR-gamma-t pathway.[3] This nuclear receptor is a key regulator of immune responses, and its modulation is a promising strategy for treating autoimmune diseases. The consistent purity and reliable availability of intermediates like 3-Fluoro-2-methoxyphenol are therefore paramount for researchers developing next-generation therapeutics in this area.[3]

Caption: A comprehensive workflow for the quality control of 3-Fluoro-2-methoxyphenol.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for 3-Fluoro-2-methoxyphenol was not available, data from closely related isomers like 4-Fluoro-2-methoxyphenol and other methoxyphenols provide a strong basis for establishing safe handling protocols. [7][8] Table 2: GHS Hazard Information (Inferred from Isomers)

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [2] |

Protocol for Safe Handling and Storage

1. Personal Protective Equipment (PPE): a. Always wear nitrile gloves, a lab coat, and safety glasses with side shields. The use of a face shield is recommended when handling larger quantities. [8] b. Rationale: This prevents accidental contact with skin and eyes, which are susceptible to irritation. [9] 2. Engineering Controls: a. All handling of the compound must be performed inside a certified chemical fume hood. [8] b. Rationale: This is crucial to avoid inhalation of any vapors, which may cause respiratory tract irritation. [10] 3. Storage: a. Store the compound in its original, tightly sealed container at 2-8°C. [1] b. The storage area should be dry and well-ventilated. c. Rationale: Refrigerated storage minimizes degradation and vapor pressure. A dry environment prevents potential reactions with moisture.

4. Spills and Disposal: a. In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. b. Dispose of all waste in accordance with local, state, and federal regulations. Do not flush into the sewer system. [11]

Conclusion

3-Fluoro-2-methoxyphenol is more than a simple chemical with a molecular weight of 142.13 g/mol . It is a strategically valuable building block in the field of medicinal chemistry, enabling the synthesis of complex molecules with significant therapeutic potential. Its utility, particularly in the development of ROR-gamma-t modulators, underscores the growing importance of fluorinated intermediates in modern drug discovery. Adherence to rigorous analytical validation and stringent safety protocols is essential for harnessing its full potential, ensuring both the integrity of the research and the safety of the professionals who handle it.

References

- The Role of 3-Fluoro-2-methylphenol in Novel Drug Synthesis. Google Cloud.

- 3-Fluoro-2-methoxyphenol | 96994-70-6. BLD Pharm.

- 4-Fluoro-2-methoxyphenol 97 | 450-93-1. Sigma-Aldrich.

- 3-Fluoro-4-methoxyphenol Safety D

- 3-Fluoro-5-methoxyphenol | C7H7FO2.

- 3-Fluoro-2-methoxyphenol | 96994-70-6. ChemicalBook.

- SAFETY DATA SHEET - 4-Fluoro-2-methoxyphenol. Fisher Scientific.

- ANALYTICAL METHOD SUMMARIES (2021). Eurofins.

- SAFETY D

- ANALYTICAL METHOD SUMMARIES (2022). Eurofins.

- 3-Fluoro-4-methoxyphenol SDS. ECHEMI.

- SAFETY DATA SHEET - 3-Methoxyphenol. Fisher Scientific.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

- 1. 96994-70-6|3-Fluoro-2-methoxyphenol|BLD Pharm [bldpharm.com]

- 2. 3-Fluoro-5-methoxyphenol | C7H7FO2 | CID 52180821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 3-Fluoro-2-methoxyphenol | 96994-70-6 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Chemical Properties and Applications of 3-Fluoro-2-methoxyphenol

Introduction: The Strategic Value of Fluorinated Phenols in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of molecular design. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor and a metabolic blocker—confer profound changes upon a molecule's physicochemical and pharmacokinetic profiles. Within this context, 3-Fluoro-2-methoxyphenol emerges as a highly valuable and versatile building block.

This technical guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of 3-Fluoro-2-methoxyphenol. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data. It aims to deliver field-proven insights into the causality behind this molecule's behavior, offering a predictive framework for its application in complex synthetic challenges. We will dissect its spectroscopic signature, map its reactivity, and provide robust protocols, empowering scientists to harness its full potential.

Section 1: Core Physicochemical Properties

The fundamental properties of a chemical entity govern its behavior in both reactive and biological systems. While specific experimental data for 3-Fluoro-2-methoxyphenol is not always publicly cataloged, we can establish a reliable profile based on supplier data and comparison with its close structural isomers.

The combination of a polar hydroxyl group, a moderately polar methoxy ether, and the highly electronegative fluorine atom results in a molecule with balanced lipophilicity and hydrogen bonding capabilities, making it an attractive fragment for drug design.

| Property | Value / Description | Source(s) |

| CAS Number | 96994-70-6 | [1][2][3][4] |

| Molecular Formula | C₇H₇FO₂ | [1] |

| Molecular Weight | 142.13 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid. | Inferred |

| Boiling Point | Data not available. For comparison, 4-Fluoro-2-methoxyphenol boils at 195 °C, while 2-Fluoro-6-methoxyphenol boils at 130-131 °C / 36 mmHg. | [5][6] |

| Melting Point | Data not available. | |

| Density | Data not available. For comparison, the density of 4-Fluoro-2-methoxyphenol is 1.247 g/mL at 25 °C. | [5] |

| Solubility | Expected to be sparingly soluble in water, but soluble in common organic solvents like ethanol, methanol, diethyl ether, and dichloromethane. | Inferred |

Section 2: Spectroscopic Profile and Structural Elucidation

Confirming the identity and purity of a starting material is a non-negotiable tenet of synthetic chemistry. The following is a predicted spectroscopic profile for 3-Fluoro-2-methoxyphenol, based on established principles and data from analogous structures. The key to confident assignment lies in understanding the electronic interplay of the substituents and their influence on the local chemical environment of each nucleus.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic protons governed by complex splitting patterns due to both H-H and H-F coupling.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| Ar-H (Position 6) | ~6.95 - 7.10 | ddd | ³JH-H ≈ 8.0, ⁴JH-F ≈ 6.0, ⁴JH-H ≈ 1.5 | This proton is ortho to the hydroxyl group and meta to the fluorine, experiencing coupling from H5, F3, and H4. |

| Ar-H (Position 5) | ~6.80 - 6.95 | t (or dt) | ³JH-H ≈ 8.0, ⁴JH-F ≈ 8.0 | Positioned between H4 and H6, and meta to the fluorine, this proton will appear as a triplet or doublet of triplets. |

| Ar-H (Position 4) | ~6.70 - 6.85 | ddd | ³JH-H ≈ 8.0, ³JH-F ≈ 10.0, ⁴JH-H ≈ 1.5 | This proton is ortho to the fluorine, leading to a large ³JH-F coupling constant. |

| OH | ~5.50 - 6.00 | br s | N/A | The phenolic proton is typically broad and its chemical shift is concentration-dependent. |

| OCH ₃ | ~3.90 | s | N/A | The methoxy group protons will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Carbon NMR provides a direct map of the carbon skeleton, with chemical shifts and C-F coupling constants serving as powerful diagnostic tools.

| Carbon Assignment | Predicted δ (ppm) | C-F Coupling (J, Hz) | Rationale |

| C -F (C3) | ~151 - 154 | ¹JC-F ≈ 240-250 (d) | The carbon directly attached to fluorine exhibits a characteristically large one-bond coupling constant. |

| C -OCH₃ (C2) | ~145 - 148 | ²JC-F ≈ 12-15 (d) | This carbon is ortho to fluorine, showing a two-bond coupling. |

| C -OH (C1) | ~142 - 145 | ³JC-F ≈ 3-5 (d) | Three-bond coupling to fluorine will be observed. |

| C H (C5) | ~123 - 126 | ⁴JC-F ≈ 3-4 (d) | |

| C H (C6) | ~118 - 121 | ⁵JC-F ≈ 1-2 (d) | |

| C H (C4) | ~114 - 117 | ²JC-F ≈ 20-25 (d) | The second ortho carbon to fluorine also shows a significant two-bond coupling. |

| OC H₃ | ~56 | s | The methoxy carbon is typically found in this region. |

Predicted Infrared (IR) Spectrum

The IR spectrum will clearly indicate the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3200 - 3550 | O-H stretch | Strong, Broad | Characteristic of a hydrogen-bonded phenolic hydroxyl group. |

| 3000 - 3100 | Aromatic C-H stretch | Medium | |

| 2840 - 2960 | Aliphatic C-H stretch | Medium | From the methoxy group. |

| 1580 - 1610 | Aromatic C=C stretch | Medium-Strong | |

| 1450 - 1500 | Aromatic C=C stretch | Medium-Strong | |

| 1200 - 1280 | Aryl C-O stretch (Asymmetric) | Strong | Associated with the ether and phenol C-O bonds. |

| 1020 - 1080 | Aryl C-O stretch (Symmetric) | Strong | |

| 1100 - 1250 | C-F stretch | Strong | Often overlaps with C-O stretches but is a key feature. |

Section 3: Synthesis and Purification Protocol

A reliable and scalable synthesis is paramount for the application of any building block. The most logical and field-proven approach to 3-Fluoro-2-methoxyphenol is via the diazotization of its corresponding aniline, followed by hydrolysis of the diazonium salt. This method is robust and avoids the regioselectivity issues inherent in direct electrophilic modification of a pre-existing phenol.

The precursor, 3-Fluoro-2-methoxyaniline (CAS 437-83-2), is commercially available.

Workflow: Synthesis via Diazotization-Hydrolysis

Caption: Synthetic workflow from aniline to purified phenol.

Step-by-Step Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations. The causality for each reagent and condition is explained to ensure reproducibility and scalability.

Materials:

-

3-Fluoro-2-methoxyaniline (1.0 eq)

-

Sulfuric Acid (H₂SO₄), concentrated (3.0 eq)

-

Sodium Nitrite (NaNO₂), (1.1 eq)

-

Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O), (catalytic)

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Vessel Preparation and Reagent Charging (Causality: Safety and Reaction Control): In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine concentrated H₂SO₄ (3.0 eq) and water (approx. 5 mL per gram of aniline). The dilution of sulfuric acid is highly exothermic; perform this step slowly in an ice-water bath to maintain control. Once the acid solution has cooled to below 10 °C, add 3-Fluoro-2-methoxyaniline (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 20 °C. Stir until a homogeneous solution or fine slurry is formed. Cool the mixture to 0-5 °C.

-

Diazotization (Causality: Formation of the Reactive Intermediate): Dissolve NaNO₂ (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline-acid mixture via the dropping funnel. The key here is rigorous temperature control; the internal temperature must be maintained between 0-5 °C. Diazonium salts are unstable and can decompose violently at higher temperatures. The addition should take approximately 30-45 minutes. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue/black), indicating completion. Stir for an additional 20 minutes at 0-5 °C.

-

Hydrolysis (Causality: Conversion to Phenol): In a separate, larger flask, prepare a solution of CuSO₄·5H₂O (e.g., 0.1 eq) in water and bring it to a gentle boil. Add the cold diazonium salt solution prepared in Step 2 slowly and carefully to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will occur. The copper sulfate catalyzes a smoother decomposition of the diazonium salt, minimizing the formation of tarry byproducts. After the addition is complete, maintain the boil for an additional 30 minutes to ensure complete hydrolysis.

-

Workup and Extraction (Causality: Isolation of the Crude Product): Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent like diethyl ether or ethyl acetate. The organic phase contains the desired phenol. Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to remove residual acid), and finally with brine. The bicarbonate wash is critical for removing acidic impurities that could interfere with subsequent steps or purification.

-

Drying and Concentration (Causality: Removal of Water): Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Fluoro-2-methoxyphenol.

-

Purification (Causality: Achieving High Purity): The crude product is best purified by flash column chromatography on silica gel. A gradient elution system, starting with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity, will effectively separate the product from non-polar impurities and more polar baseline materials. The fractions can be monitored by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Section 4: Chemical Reactivity and Mechanistic Insights

The reactivity of 3-Fluoro-2-methoxyphenol is a fascinating case study in the interplay of inductive and resonance effects. Understanding these principles allows for the prediction of its behavior in various chemical transformations.

Acidity of the Phenolic Proton (pKa)

The acidity of the phenol is modulated by the substituents. Compared to phenol (pKa ≈ 10.0), the methoxy group at the ortho position exerts a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+M). The fluorine at the meta position exerts a strong -I effect and a weak +M effect. The dominant effect influencing the phenoxide anion stability will be the inductive withdrawal from the meta-fluorine, which will stabilize the negative charge and lower the pKa , making 3-Fluoro-2-methoxyphenol slightly more acidic than phenol itself.[7][8][9]

Electrophilic Aromatic Substitution (EAS)

Predicting the site of electrophilic attack requires analyzing the directing effects of all three substituents (-OH, -OCH₃, -F).

-

-OH group: A powerful activating, ortho-, para- director.

-

-OCH₃ group: Also a powerful activating, ortho-, para- director.[10]

-

-F group: A deactivating, ortho-, para- director due to competing -I and +M effects.[11][12]

The -OH and -OCH₃ groups are significantly stronger activators than the deactivating effect of fluorine. Their directing effects will dominate.

Caption: Analysis of regioselectivity in electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

While the C-F bond is strong, the fluorine atom can potentially be displaced by a strong nucleophile if the ring is sufficiently electron-deficient. In this molecule, the presence of two strong electron-donating groups (-OH, -OCH₃) makes the ring electron-rich, thus disfavoring SNAr under standard conditions . However, in reactions involving deprotonation of the phenol to the more strongly donating phenoxide, or under harsh conditions with powerful nucleophiles (e.g., NaOMe in MeOH at high temperature), displacement of fluorine could become a competing pathway, a possibility that must be considered during process development.[13]

Section 5: Applications in Drug Discovery and Development

3-Fluoro-2-methoxyphenol is not merely a reagent; it is a strategic tool for imparting desirable properties to lead compounds. Its utility stems from the unique combination of its functional groups.

-

Metabolic Blocking: The C-F bond is exceptionally stable to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a position susceptible to metabolic hydroxylation can significantly increase a drug's half-life and bioavailability.

-

Modulating Acidity and Lipophilicity (pKa & LogP): The fluorine atom subtly lowers the pKa of the phenol, affecting the ionization state of the molecule at physiological pH. This, in turn, influences its solubility, cell permeability, and ability to interact with protein targets. The methoxy group provides a lipophilic component while also acting as a hydrogen bond acceptor.

-

Conformational Control: The ortho-methoxy group can sterically influence the preferred conformation of the phenolic ring relative to the rest of the molecule, potentially locking it into a bioactive conformation for optimal target engagement.

-

Versatile Synthetic Handle: The phenolic hydroxyl group serves as a key point for diversification. It can be readily converted into ethers or esters, allowing for the exploration of structure-activity relationships (SAR) or the attachment of linkers for prodrugs or antibody-drug conjugates (ADCs).

Section 6: Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of paramount importance. While a specific Material Safety Data Sheet (MSDS) for 3-Fluoro-2-methoxyphenol is not widely available, data from close isomers like 3-fluoro-4-methoxyphenol and 4-fluoro-2-methoxyphenol provides a reliable guide to its potential hazards.[14][15][16]

-

Primary Hazards: Expected to cause skin irritation, serious eye damage/irritation, and may cause respiratory irritation.[14][16] May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. If inhalation risk is high, use an approved respirator.

-

-

Handling: Avoid breathing vapors or dust. Wash hands thoroughly after handling. Keep the container tightly sealed when not in use.[14]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[16]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Trustworthiness: This safety information is a guideline based on analogous structures. Always consult the specific MSDS provided by the supplier before handling this compound.

References

-

Fisichella, S., et al. (1970). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic. [Link]

-

Kelly, C. P., et al. (2006). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. [Link]

-

Ufimtsev, A. S., & Martinez, T. J. (2008). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of Chemical Theory and Computation. [Link]

-

Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology, AFIT Scholar. [Link]

-

Svitek, V., et al. (2013). Predicting pKa values of substituted phenols from atomic charges. 21st International Conference on Chemistry. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]

-

Soderberg, T. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict & Saint John's University. [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

-

ChemTalk. (n.d.). Directing Effects. ChemTalk. [Link]

-

PubChem. (n.d.). 3-Fluoro-2-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3-Fluoro-5-methoxyphenol. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Royal Society of Chemistry. [Link]

-

SpectraBase. (n.d.). 3-Fluoro-2-methoxyphenylamine [Vapor Phase IR]. Wiley. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis. Pharma-intermediate.com. [Link]

-

Organic Chemistry - Spectroscopy. (2017). 3-Methoxyphenol. YouTube. [Link]

-

Sharma, R., et al. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Molecules. [Link]

-

Polat, F., & Tütüncü, E. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products. [Link]

-

Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol? Stack Exchange. [Link]

Sources

- 1. cyclicpharma.com [cyclicpharma.com]

- 2. benchchem.com [benchchem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 3-Fluoro-2-methoxyphenol | 96994-70-6 [chemicalbook.com]

- 5. 4-フルオロ-2-メトキシフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Fluoro-6-methoxyphenol, 97% | Fisher Scientific [fishersci.ca]

- 7. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Predicting pKa values of substituted phenols from atomic charges [xray.cz]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 12. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 13. acgpubs.org [acgpubs.org]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Unveiling of 3-Fluoro-2-methoxyphenol: A Technical Guide for Researchers

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel or functionalized aromatic compounds is paramount. 3-Fluoro-2-methoxyphenol, a substituted phenol, presents a unique combination of functional groups—a hydroxyl, a methoxy, and a fluorine atom on a benzene ring—that makes it a molecule of interest for drug development and as a building block in organic synthesis. The interplay of the electronic effects of these substituents not only influences its reactivity but also imparts a distinct spectroscopic signature. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-fluoro-2-methoxyphenol, offering field-proven insights for researchers, scientists, and professionals in drug development. While experimental spectra for this specific compound are not publicly available at the time of this writing, this guide will leverage data from closely related analogs and predictive models to provide a robust and scientifically grounded interpretation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. For 3-fluoro-2-methoxyphenol, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-fluoro-2-methoxyphenol.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ is excellent for ensuring the observation of the exchangeable hydroxyl proton.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup & Acquisition:

-

The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and acquisition time.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., using the zgpg pulse program on Bruker instruments) is standard to produce a spectrum with singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

Characteristic IR Absorption Bands (Predicted)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (phenol) | 3200 - 3600 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp, medium |

| C-H stretch (methyl) | 2850 - 3000 | Sharp, medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-O stretch (aryl ether) | 1000 - 1100 (asymmetric) | Strong |

| C-F stretch | 1100 - 1300 | Strong |

Expertise & Experience in Interpretation:

-

O-H Stretch: The most prominent feature will be a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded phenol.

-

C-O Stretching: Two strong C-O stretching bands are expected: one around 1230 cm⁻¹ for the phenolic C-O and another for the aryl ether C-O linkage.

-

C-F Stretch: A strong absorption band in the 1100-1300 cm⁻¹ region is indicative of the C-F stretching vibration.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: The sample can be introduced directly into the ion source or via a gas chromatograph (GC-MS) for separation from impurities.

-

Ionization: Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Mass Spectral Data (Predicted)

The mass spectrum of 3-fluoro-2-methoxyphenol (molecular weight: 142.13 g/mol ) will show a molecular ion peak and several fragment ion peaks.

| m/z | Proposed Fragment | Significance |

| 142 | [M]⁺ | Molecular ion |

| 127 | [M - CH₃]⁺ | Loss of a methyl radical |

| 114 | [M - CO]⁺ | Loss of carbon monoxide |

| 99 | [M - CH₃ - CO]⁺ | Sequential loss of methyl and CO |

Expertise & Experience in Interpretation:

-

Molecular Ion Peak: The peak at m/z 142 corresponds to the molecular ion ([C₇H₇FO₂]⁺), confirming the molecular weight of the compound. The presence of a small M+1 peak due to the natural abundance of ¹³C can also be observed.

-

Fragmentation Pattern: The fragmentation pattern provides clues about the structure. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (CH₃•) to give a peak at m/z 127. Subsequent loss of carbon monoxide (CO) from the phenolic portion is also a characteristic fragmentation pathway for phenols.

IV. Conclusion

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

An In-depth Technical Guide to the Solubility of 3-Fluoro-2-methoxyphenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-fluoro-2-methoxyphenol, a key building block in modern drug discovery. In the absence of extensive empirical solubility data in publicly accessible literature, this document establishes a robust predictive framework based on the molecule's physicochemical properties, including its polarity, hydrogen bonding capabilities, and the electronic effects of its fluoro and methoxy substituents. We present a detailed theoretical examination of the solute-solvent interactions expected with a range of common organic solvents, from nonpolar hydrocarbons to polar aprotic and protic media. Furthermore, this guide offers detailed, step-by-step experimental protocols for the precise quantitative determination of 3-fluoro-2-methoxyphenol's solubility, ensuring scientific integrity and reproducibility. The compiled information and methodologies are designed to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic and formulation workflows, mitigating risks of precipitation and ensuring homogeneity in reaction and delivery systems.

Introduction: The Significance of 3-Fluoro-2-methoxyphenol in Medicinal Chemistry

3-Fluoro-2-methoxyphenol is an aromatic compound of increasing interest in the pharmaceutical industry. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho and meta to the phenolic hydroxyl group respectively, imparts specific electronic and steric properties that are highly valuable in the design of novel therapeutic agents. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The methoxy group can modulate the acidity of the phenol and participate in hydrogen bonding, further influencing the molecule's pharmacokinetic and pharmacodynamic profile.

A thorough understanding of the solubility of 3-fluoro-2-methoxyphenol in various organic solvents is paramount for its effective application. Solubility dictates the choice of solvents for synthesis, purification (e.g., crystallization), and formulation.[3] Inadequate solubility can lead to failed reactions, impure products, and challenges in developing viable drug delivery systems. This guide aims to provide a foundational understanding of the solubility behavior of 3-fluoro-2-methoxyphenol and the practical tools to assess it.

Physicochemical Properties and their Influence on Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[4] The key physicochemical properties of 3-fluoro-2-methoxyphenol that dictate its solubility are:

-

Polarity: The presence of the hydroxyl (-OH), methoxy (-OCH3), and fluoro (-F) groups introduces significant polarity to the molecule. The oxygen and fluorine atoms are highly electronegative, creating bond dipoles. The overall molecular polarity will be a vector sum of these individual bond dipoles.

-

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. The oxygen of the methoxy group and the fluorine atom can act as hydrogen bond acceptors.[5] The ability to form hydrogen bonds significantly influences solubility in protic solvents like alcohols and water.

-

Molecular Size and Shape: While not exceptionally large, the benzene ring provides a nonpolar surface area that will influence solubility in nonpolar solvents.

Analysis of Substituent Effects

-

Hydroxyl Group (-OH): This group is polar and a strong hydrogen bond donor, promoting solubility in polar, protic solvents.

-

Methoxy Group (-OCH3): The methoxy group is polar and can act as a hydrogen bond acceptor. Its presence can influence the acidity of the adjacent phenolic proton through inductive and resonance effects.[6]

-

Fluoro Group (-F): The high electronegativity of fluorine creates a strong C-F bond dipole, increasing the local polarity of the molecule.[7] While a single fluorine atom does not dramatically increase overall molecular polarity, it can participate in weak hydrogen bonding and other dipole-dipole interactions.[5]

Predicted Solubility of 3-Fluoro-2-methoxyphenol in Common Organic Solvents

Based on the analysis of its physicochemical properties, we can predict the qualitative solubility of 3-fluoro-2-methoxyphenol in various classes of organic solvents.

Table 1: Predicted Qualitative Solubility of 3-Fluoro-2-methoxyphenol

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring will have some affinity for these solvents, but the polar functional groups will limit solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are polar and can engage in dipole-dipole interactions. Solvents like acetone and ethyl acetate can also act as hydrogen bond acceptors for the phenolic -OH group. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Very High | These solvents are polar and can act as both hydrogen bond donors and acceptors, leading to strong interactions with all the functional groups of 3-fluoro-2-methoxyphenol. |

| Water | Sparingly Soluble | While capable of hydrogen bonding, the nonpolar benzene ring will limit solubility in water. The presence of the methoxy group can also decrease aqueous solubility compared to phenol itself.[8] |

Experimental Determination of Solubility

To obtain precise, quantitative data, experimental determination of solubility is essential. The following section outlines a standard protocol for this purpose.

Materials and Equipment

-

3-Fluoro-2-methoxyphenol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Workflow for Quantitative Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of 3-fluoro-2-methoxyphenol.

Caption: Experimental workflow for quantitative solubility determination.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-fluoro-2-methoxyphenol to a series of vials. The excess solid should be clearly visible.

-

Accurately add a known volume of each organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sampling:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of 3-fluoro-2-methoxyphenol of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Accurately dilute the filtered saturated solution with the same solvent.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of 3-fluoro-2-methoxyphenol in that solvent at the specified temperature.

-

Implications for Drug Development

A comprehensive understanding of the solubility of 3-fluoro-2-methoxyphenol is critical for several stages of drug development:

-

Process Chemistry: The selection of appropriate solvents for synthesis and purification is directly informed by solubility data. High solubility in a reaction solvent ensures a homogeneous reaction mixture and can improve reaction rates and yields. For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures is ideal.

-

Formulation Science: For oral and parenteral drug formulations, the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a key consideration. Poor solubility can lead to low bioavailability.

-

In Silico Modeling: Experimentally determined solubility data can be used to develop and validate quantitative structure-property relationship (QSPR) models.[9] These models can then be used to predict the solubility of related compounds, accelerating the drug discovery process.

Conclusion

References

- Galanakis, C. M., et al. (2013). Predicting the solubilization preference of natural phenols to different solvents.

- Hughes, L. D., et al. (2012). In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties.

- Faria, S., et al. (2017). Studies on the solubility of phenolic compounds.

- Galanakis, C. M. (2015). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling.

- Fuguet, E., et al. (2021).

-

Solubility of Things. (n.d.). 1-Fluorononane. Retrieved from [Link]

- Polli, J. E., et al. (1996). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences, 85(7), 769-773.

- Dearden, J. C. (2006). QSAR-based solubility model for drug-like compounds.

-

Sciencemadness Wiki. (2024, March 5). Phenol. Retrieved from [Link]

- Csonka, D., & Inzelt, G. (2021). Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents. Periodica Polytechnica Chemical Engineering, 65(4), 481-487.

- Szabo, D., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 22(16), 8993.

- Linclau, B., et al. (2016). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry, 70(3), 154-161.

-

Quora. (2018, November 4). What is the role of methoxy group in phenol acidic strength? Retrieved from [Link]

-

ResearchGate. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution? Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Phenol. Retrieved from [Link]

- Hamada, H. (2023). QSAR model for pka prediction of phenols. EQA - International Journal of Environmental Quality, 48, 1-8.

- Mir, M. A., et al. (2022). Phenolic Acid–β-Cyclodextrin Complexation Study to Mask Bitterness in Wheat Bran: A Machine Learning-Based QSAR Study. Molecules, 27(15), 4935.

- Li, Y., et al. (2022). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. Scientific Reports, 12(1), 7856.

-

PubChem. (n.d.). 3-Fluoro-5-methoxyphenol. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility Rules. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

- Dalvit, C., & Vulpetti, A. (2016). Weak Intermolecular Hydrogen Bonds with Fluorine: Detection and Implications for Enzymatic/Chemical Reactions, Chemical Properties, and Ligand/Protein Fluorine NMR Screening. Chemistry – A European Journal, 22(22), 7482-7489.

-

Quora. (2017, September 20). Why does phenol and ortho methoxy phenol have same acidity? Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

- de Souza, T. M., et al. (2013). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Journal of the Chilean Chemical Society, 58(3), 1836-1839.

- O'Hagan, D. (2016). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups.

-

PubChem. (n.d.). 2-Fluoro-3-methoxyphenol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methoxyphenol. Retrieved from [Link]

- Klein, A., & Tatchen, J. (2005). Study on the structure and intra- and intermolecular hydrogen bonding of 2-methoxyphenol·(H2O) (n=1,2).

- da Silva, E. F., & da Silva, J. R. (2018). Molecular structures of ortho-methoxyphenol and of the corresponding radical species, calculated at the MPW1PW91/aug-ccpVDZ level.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. Khan Academy [khanacademy.org]

- 5. Weak Intermolecular Hydrogen Bonds with Fluorine: Detection and Implications for Enzymatic/Chemical Reactions, Chemical Properties, and Ligand/Protein Fluorine NMR Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. chimia.ch [chimia.ch]

- 8. SATHEE: Chemistry Phenol [sathee.iitk.ac.in]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Material Safety of 3-Fluoro-2-methoxyphenol

Section 1: Chemical Identity and Physicochemical Properties

3-Fluoro-2-methoxyphenol is a substituted aromatic compound with a molecular formula of C₇H₇FO₂ and a molecular weight of approximately 142.13 g/mol . While specific experimental data for this isomer is limited, the physicochemical properties can be estimated based on its structure and comparison with related isomers.

Table 1: Physicochemical Properties of Fluorinated Methoxyphenol Isomers

| Property | 4-Fluoro-2-methoxyphenol | 3-Fluoro-4-methoxyphenol | 3-Fluoro-2-methoxyphenol (Predicted) |

| Appearance | Colorless Liquid[1] | Solid | Likely a liquid or low-melting solid |

| Boiling Point | 195 °C[1] | Not Available | Similar to isomers |

| Density | 1.247 g/mL at 25 °C | Not Available | ~1.2-1.3 g/mL |

| Flash Point | 101 °C / 213.8 °F[1] | Not Available | Likely >100 °C |

| Solubility | No data available | No data available | Expected to have limited solubility in water and good solubility in organic solvents. |

Data for 4-Fluoro-2-methoxyphenol and 3-Fluoro-4-methoxyphenol is sourced from available safety data sheets. Properties for 3-Fluoro-2-methoxyphenol are estimated based on these related structures.

Section 2: Hazard Identification and GHS Classification

Based on the hazard profiles of its isomers, 3-Fluoro-2-methoxyphenol is anticipated to be a hazardous substance. The primary hazards are associated with its corrosive and irritant nature.

Anticipated GHS Classification:

-

Skin Corrosion/Irritation: Category 1B or 2. Isomers are known to cause severe skin burns and irritation.[1][2][3]

-

Serious Eye Damage/Eye Irritation: Category 1 or 2. Direct contact is likely to cause serious eye damage.[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation). Inhalation may cause respiratory irritation.[2][3]

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[1]

Hazard Statements (H-phrases):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements (P-phrases): A comprehensive list of precautionary statements is provided in the subsequent sections on handling, storage, and emergency procedures.

Section 3: Safe Handling and Storage Protocols

Adherence to stringent safe handling and storage protocols is paramount to minimize the risk of exposure.

3.1 Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

-

Local exhaust ventilation should be employed to control the release of vapors and aerosols.[2]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

3.2 Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical for preventing contact with 3-Fluoro-2-methoxyphenol.

-

Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[3][4]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.

-

Protective Clothing: A lab coat or chemical-resistant apron is required. For larger quantities or tasks with a significant risk of exposure, a full chemical-protective suit may be necessary.[2][3]

-

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[3]

3.3 Hygiene Practices:

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]

-

Contaminated work clothing should be removed and laundered separately before reuse.[2]

3.4 Storage:

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][2]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

-

The storage area should be secured and accessible only to authorized personnel.[2][3]

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure.

4.1 First-Aid Measures:

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[2][6]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the individual is conscious and alert, give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

4.2 Accidental Release Measures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing vapors and contact with the spilled material. Wear the appropriate PPE as described in Section 3.2.[2]

-

Containment and Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the absorbed material into a suitable, labeled container for disposal.[2] For large spills, dike the area to prevent spreading and contact emergency services.

-

Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.

4.3 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]

-

Specific Hazards: The compound is likely combustible and may emit toxic and corrosive fumes (e.g., carbon oxides, hydrogen fluoride) upon combustion.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Section 5: Toxicological and Ecological Information

5.1 Toxicological Information: